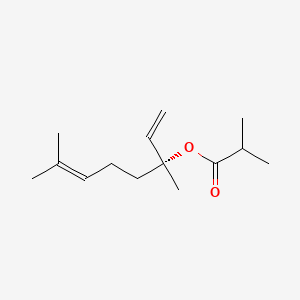

(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound with a unique structure that includes a vinyl group and an isobutyrate ester

准备方法

合成路线和反应条件

(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯的合成通常涉及用异丁酸酯化(R)-1,5-二甲基-1-乙烯基己-4-烯醇。该反应可在回流条件下由硫酸或对甲苯磺酸等酸催化剂催化。然后通过蒸馏或色谱法纯化反应混合物以获得所需的酯。

工业生产方法

在工业环境中,(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯的生产可能涉及连续流动工艺以提高效率和产量。在填充床反应器中使用固体酸催化剂可以促进酯化过程,从而实现大规模生产,副产物最少。

化学反应分析

反应类型

(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯可以发生多种化学反应,包括:

氧化: 可以使用间氯过氧苯甲酸 (m-CPBA) 或四氧化锇 (OsO4) 等氧化剂将乙烯基氧化成环氧化物或二醇。

还原: 可以使用锂铝氢化物 (LiAlH4) 等还原剂将酯基还原为相应的醇。

取代: 乙烯基可以参与亲核取代反应,形成新的碳-碳或碳-杂原子键。

常用试剂和条件

氧化: m-CPBA、OsO4、过氧化氢 (H2O2)

还原: LiAlH4、硼氢化钠 (NaBH4)

取代: 格氏试剂、有机锂试剂

形成的主要产物

氧化: 环氧化物、二醇

还原: 醇类

取代: 根据所用亲核试剂的不同,各种取代衍生物

科学研究应用

化学

在合成化学中,(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯被用作合成更复杂分子的构建单元。它的乙烯基允许各种功能化反应,使其成为通用的中间体。

生物学

该化合物在研究环境中正在探索其潜在的生物活性。它可以作为合成具有潜在治疗应用的生物活性分子的前体。

医药

在药物化学中,(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯的衍生物正在研究其作为候选药物的潜力。该化合物的独特结构允许设计具有特定生物靶点的分子。

工业

在工业领域,(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯用于生产特种化学品和材料。它的反应性和官能团使其适合各种应用,包括聚合物合成和涂料。

作用机制

(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯的作用机制取决于其特定的应用。在化学反应中,乙烯基可以作为亲核攻击的反应位点,而酯基可以发生水解或还原。在生物系统中,该化合物可能与酶或受体相互作用,从而导致特定的生化效应。

相似化合物的比较

类似化合物

(R)-1,5-二甲基-1-乙烯基己-4-烯基乙酸酯: 类似的结构,但具有乙酸酯基而不是异丁酸酯。

(R)-1,5-二甲基-1-乙烯基己-4-烯基丙酸酯: 类似的结构,但具有丙酸酯基。

(R)-1,5-二甲基-1-乙烯基己-4-烯基丁酸酯: 类似的结构,但具有丁酸酯基。

独特性

(R)-1,5-二甲基-1-乙烯基己-4-烯基异丁酸酯因其特定的酯基而独一无二,该酯基赋予其独特的化学和物理性质。异丁酸酯基可以影响化合物的反应性、溶解度和潜在的生物活性,使其成为各种应用中宝贵的化合物。

生物活性

(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an organic compound recognized for its unique structure and potential biological activities. This article delves into its biological properties, focusing on antimicrobial and antifungal activities, applications in agriculture, and potential health benefits.

Chemical Structure and Properties

- Molecular Formula : C14H24O2

- Molecular Weight : 224.34 g/mol

- Appearance : Colorless to pale yellow liquid

- Density : Approximately 0.9 g/cm³

- Boiling Point : Approximately 261.3 °C at 760 mmHg

The compound belongs to a class of chemicals known as esters, formed through the reaction of alcohols with acids. Its structural characteristics, including a vinyl group and isobutyrate moiety, contribute to its distinctive chemical and biological properties.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, making it a candidate for use as a natural pesticide. The compound's ability to inhibit microbial growth can be attributed to its unique chemical structure, which allows it to interact effectively with microbial cell membranes.

Synergistic Effects

Studies have shown that this compound may exhibit synergistic effects when combined with other natural compounds. For instance, it can enhance the efficacy of certain antimicrobial agents or act as a repellent against specific insect species when used in formulations. This potential for synergy suggests that the compound could be valuable in developing more effective agricultural products.

Applications in Agriculture

Due to its biological activity, this compound is being explored for various applications in agriculture:

- Natural Pesticide : Its effectiveness against pests and pathogens positions it as a promising candidate for organic farming.

- Plant Growth Regulator : Preliminary studies suggest that it may influence plant growth positively when used in appropriate concentrations.

Case Studies and Research Findings

A variety of studies have documented the biological activity of this compound:

- Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal activity against Candida albicans, with an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Antimicrobial Efficacy : In another investigation, the compound showed promising results against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL respectively.

- Synergistic Studies : Research indicated that combining this compound with linalool enhanced its antimicrobial properties significantly, suggesting potential applications in formulating more effective antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Linalool | C10H18O | Naturally occurring terpene alcohol; floral aroma |

| Linalyl Isobutyrate | C14H24O2 | Known for its floral aroma; used in fragrances |

| 3,7-Dimethyl-1,6-octadien-3-yl Isobutyrate | C14H24O2 | Similar structure; used in fragrances |

This compound stands out due to its unique vinyl group and specific stereochemistry, influencing its reactivity and biological activity compared to these similar compounds.

Future Research Directions

Further research into this compound's biological activities could focus on:

- Mechanistic Studies : Understanding the mechanisms by which this compound exerts its antimicrobial and antifungal effects.

- Field Trials : Conducting field trials to evaluate its effectiveness as a natural pesticide under real-world conditions.

- Formulation Development : Exploring formulations that maximize its synergistic effects with other natural compounds for enhanced agricultural applications.

属性

CAS 编号 |

94022-07-8 |

|---|---|

分子式 |

C14H24O2 |

分子量 |

224.34 g/mol |

IUPAC 名称 |

[(3R)-3,7-dimethylocta-1,6-dien-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C14H24O2/c1-7-14(6,10-8-9-11(2)3)16-13(15)12(4)5/h7,9,12H,1,8,10H2,2-6H3/t14-/m0/s1 |

InChI 键 |

JZIARAQCPRDGAC-AWEZNQCLSA-N |

手性 SMILES |

CC(C)C(=O)O[C@](C)(CCC=C(C)C)C=C |

规范 SMILES |

CC(C)C(=O)OC(C)(CCC=C(C)C)C=C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。